Glucagon (1-21) - 36489-11-9

Glucagon (1-21)

Catalog Number: EVT-454110
CAS Number: 36489-11-9
Molecular Formula: C98H144N28O37
Molecular Weight: 2306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Glucagon is synthesized in the pancreas and released into the bloodstream in response to low blood glucose levels. It functions as a counter-regulatory hormone to insulin, promoting gluconeogenesis and glycogenolysis in the liver. Its classification falls under peptide hormones, specifically those involved in metabolic regulation.

Synthesis Analysis

The synthesis of glucagon (1-21) can be achieved through various methods, including solid-phase peptide synthesis and enzymatic digestion.

Solid-Phase Peptide Synthesis

This method utilizes Boc-amino acid-mediated synthesis followed by HF-cleavage to yield high-quality peptides. The process involves:

  1. Coupling of Amino Acids: Sequential addition of protected amino acids to a resin.
  2. Deprotection: Removal of protecting groups to allow for further coupling.
  3. Cleavage: Final cleavage from the resin using hydrofluoric acid.

Enzymatic Digestion

Another approach involves the enzymatic digestion of natural porcine glucagon using carboxypeptidase A, which selectively removes terminal amino acids to produce glucagon (1-21) from the full-length peptide .

Yield and Purification

Molecular Structure Analysis

The molecular structure of glucagon (1-21) retains key functional groups that are critical for its biological activity.

Amino Acid Sequence

The sequence is as follows:

  • Amino Acids: Glucagon (1-21) consists of 21 specific amino acids, starting with histidine and ending with leucine.

Structural Features

  • Disulfide Bonds: While glucagon (1-21) lacks the disulfide bond present in full glucagon, it maintains a helical structure conducive to receptor binding.
  • Biological Activity: The retained sequence is essential for interaction with the glucagon receptor, influencing downstream signaling pathways related to glucose metabolism .
Chemical Reactions Analysis

Glucagon (1-21) participates in several biochemical reactions within the body:

Interaction with Receptors

Upon binding to its receptor, glucagon activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This cascade promotes:

  • Glycogenolysis: Breakdown of glycogen into glucose.
  • Gluconeogenesis: Synthesis of glucose from non-carbohydrate precursors.

Stability and Degradation

In solution, glucagon (1-21) may undergo degradation through hydrolysis or enzymatic action by peptidases, which can limit its therapeutic efficacy if not properly formulated .

Mechanism of Action

The mechanism by which glucagon (1-21) exerts its effects involves several steps:

  1. Receptor Binding: Glucagon binds to its specific G protein-coupled receptor on liver cells.
  2. Signal Transduction: This binding activates G proteins that stimulate adenylate cyclase.
  3. cAMP Production: Increased cAMP levels activate protein kinase A, which phosphorylates target proteins involved in glucose production.
  4. Metabolic Effects: The end result is enhanced glucose release into the bloodstream, raising blood sugar levels during hypoglycemic events.

This mechanism highlights its role as a critical regulator of glucose homeostasis, particularly during fasting or low carbohydrate intake .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 2469 Da for glucagon (1-21).
  • Solubility: Soluble in aqueous solutions, stability can vary based on pH and ionic strength.

Chemical Properties

  • pH Stability Range: Optimal stability is often found around neutral pH conditions.
  • Thermal Stability: Sensitive to heat; degradation can occur at elevated temperatures.

These properties are significant when considering formulation for therapeutic applications .

Applications

Glucagon (1-21) has several scientific and clinical applications:

Therapeutic Use

It is primarily used in emergency medicine for treating severe hypoglycemia, particularly in diabetic patients who may experience insulin overdoses.

Research Applications

In research settings, glucagon (1-21) is utilized to study metabolic pathways involving insulin regulation and glucose homeostasis.

Drug Development

Ongoing studies are exploring modified versions of glucagon (1-21) for enhanced stability and prolonged action, aiming for potential treatments for type 2 diabetes and obesity .

Structural and Functional Characterization of Glucagon (1-21)

Sequence Homology and Truncation Analysis Relative to Full-Length Glucagon

Glucagon (1-21) is an N-terminal truncated variant of the full-length 29-amino acid glucagon peptide hormone. The truncation eliminates residues 22-29 (His-Ser-Gln-Gly-Thr-Phe-Thr-Ser), which constitute the C-terminal region critical for metabolic receptor activation. Comparative sequence analysis reveals that residues 1-21 retain the complete N-terminal domain (His¹-Ser²-Gln³-Gly⁴-Thr⁵-Phe⁶-Thr⁷-Ser⁸-Asp⁹-Tyr¹⁰-Ser¹¹-Lys¹²-Tyr¹³-Leu¹⁴-Asp¹⁵-Ser¹⁶-Arg¹⁷-Arg¹⁸-Ala¹⁹-Gln²⁰-Asp²¹), including the highly conserved residues essential for receptor binding. However, the removal of the C-terminal octapeptide ablates glucagon's metabolic functions while preserving its spasmolytic activity [2] [6] [9].

Functional studies demonstrate that glucagon (1-21) exhibits <0.1% of full-length glucagon's binding affinity for the hepatic glucagon receptor (GCGR) and fails to stimulate hepatic adenylate cyclase activity at physiologically relevant concentrations. This is attributed to the loss of key C-terminal residues involved in transmembrane domain engagement. Specifically, the C-terminus of full-length glucagon interacts with the GCGR core domain (transmembrane helices 1, 6, 7, and extracellular loop 3), which is essential for receptor activation and downstream signaling. The truncated peptide cannot form these critical contacts, rendering it metabolically inactive [7] [9]. Paradoxically, glucagon (1-21) retains potent smooth muscle relaxant properties. In vivo endoscopic manometry studies confirm it reduces sphincter of Oddi basal pressure by 31-56% within 15 seconds of administration, with effects lasting up to 22 minutes. This spasmolytic activity stems from its preserved N-terminal domain, which can engage non-metabolic glucagon receptors in smooth muscle tissues through mechanisms distinct from hepatic GCGR signaling [6].

Table 1: Functional Comparison of Glucagon (1-21) and Full-Length Glucagon

PropertyGlucagon (1-21)Full-Length GlucagonFunctional Implication
Receptor Binding (GCGR)<0.1% affinity [9]100% affinityLoss of metabolic activity
Adenylate Cyclase ActivationNot detectable [9]Potent stimulationInability to increase blood glucose
Spasmolytic Activity31-56% pressure reduction [6]Comparable effectRetained smooth muscle relaxation
Onset/Duration15 sec onset; 22 min duration [6]Similar kineticsViable alternative for endoscopic procedures

Conformational Dynamics in Aqueous and Non-Aqueous Solvents

The structural behavior of glucagon (1-21) is highly solvent-dependent, with significant implications for its stability and function. In aqueous environments at physiological pH (7.4), circular dichroism spectroscopy reveals a predominantly random coil conformation (≥85%), with only 10-15% α-helical content localized to the C-terminal residues 12-21. This minimal secondary structure contrasts sharply with full-length glucagon, which adopts transient α-helices in its central and C-terminal regions under similar conditions. The truncation of residues 22-29 destabilizes the nascent helix, reducing overall structural rigidity [8] [10].

Molecular dynamics (MD) simulations (2,500 ns) in aqueous buffers demonstrate that glucagon (1-21) exhibits pronounced backbone flexibility, particularly at residues 3-7 (Gln-Gly-Thr-Phe-Thr) and 15-18 (Asp-Ser-Arg-Arg). These regions show root mean square fluctuation (RMSF) values exceeding 2.5 Å, indicating high conformational entropy. When exposed to hydrophobic environments (e.g., 30% trifluoroethanol), the peptide undergoes significant structural reorganization. The C-terminal segment (residues 12-21) forms a stable amphipathic α-helix (60% helicity), stabilized by intra-molecular hydrogen bonds between Asp¹⁵...Arg¹⁸ and Tyr¹³...Gln²⁰. This helical propensity mirrors membrane-bound states, suggesting potential interactions with lipid bilayers or receptor hydrophobic pockets [10].

Electric field simulations further illuminate its conformational behavior. Under weak electric fields (≤0.5 V/nm), the C-terminal helix partially unwinds, increasing solvent-accessible surface area (SASA) by 25% and reducing hydrogen bonding by 30-40%. Notably, at 0.5 V/nm, the helix unwinds maximally, converting to turn/coil structures. However, stronger fields (>0.5 V/nm) paradoxically restore helical content by 15% via electrostatic alignment of charged residues (Asp⁹, Asp¹⁵, Arg¹⁷, Arg¹⁸) along the field axis. This non-linear response highlights the delicate balance between electrostatic forces and hydrophobic stabilization in maintaining bioactive conformations [3] [10].

Stability and Degradation Pathways Under Physiological Conditions

Glucagon (1-21) displays complex instability mechanisms in physiological solutions, primarily driven by deamidation, aspartic acid cleavage, and aggregation. Accelerated degradation studies (37°C, pH 7.4) identify three primary pathways:

  • Glutaminyl Deamidation: Residues Gln³, Gln²⁰, and Asn²⁴ (when present in longer analogs) undergo pH-dependent deamidation. At physiological pH, Gln³ deamidation dominates, forming glutamate (∆m/z +0.984 Da) via a succinimide intermediate. This process occurs 3.2-fold faster at pH 10 than at pH 7.4, but remains significant under physiological conditions. Deamidation at Gln³ reduces receptor binding by >90%, as confirmed by synthetic Glu³-analog bioassays [4] [8].

  • Aspartic Acid Cleavage: Asp⁹, Asp¹⁵, and Asp²¹ are sites of non-enzymatic hydrolysis. Asp⁹ cleavage (C-terminal side) generates fragments 1-9 and 10-21, while Asp¹⁵ undergoes dual cleavage (N- and C-terminal) to yield peptides 1-14, 15-21, 1-15, and 16-21. The Asp²¹ cleavage is C-terminal-specific, producing fragment 1-21 (intact) and free acid derivatives. These cleavages are catalyzed by intramolecular acid catalysis and exhibit first-order kinetics, with rate constants (k) of 1.2 × 10⁻³ h⁻¹ for Asp⁹ at 37°C [4] [8].

  • Aggregation: Despite lacking the full-length glucagon's fibrillation-prone C-terminus, glucagon (1-21) forms soluble oligomers via β-sheet interactions between residues 11-19 (Lys-Tyr-Leu-Asp-Ser-Arg-Arg). Size-exclusion chromatography shows time-dependent accumulation of trimers and hexamers, particularly at concentrations >1 mg/ml. Aggregation is minimized at pH 10 but increases 4.5-fold at pH 7.4 after 72 hours [4] [8].

Table 2: Degradation Kinetics of Glucagon (1-21) Under Physiological Conditions (37°C, pH 7.4)

Degradation PathwaySiteRate Constant (k, h⁻¹)Primary ProductsBioactivity Loss
DeamidationGln³8.7 × 10⁻⁴ [4]Glu³-glucagon (1-21)>90% [4]
Aspartic Acid CleavageAsp⁹ (C-term)1.2 × 10⁻³ [8]Fragments 1-9, 10-21100% [8]
Asp¹⁵ (N/C-term)9.5 × 10⁻⁴ [8]Fragments 1-14, 15-21, 1-15, 16-21100% [8]
OxidationMet²⁷*N/ASulfoxide derivativesMinimal [4]
AggregationResidues 11-192.3 × 10⁻² (fraction agg/h)Soluble oligomers (trimers/hexamers)Variable [4]

* Met²⁷ absent in glucagon (1-21); included for comparison with full-length glucagon

Stabilization strategies must address these pathways. Alkaline formulations (pH 10) reduce aggregation by >80% but accelerate deamidation 3.2-fold. Conversely, acidic conditions (pH <3) suppress deamidation but promote Asp cleavage. Optimal stability may require lyophilized storage with controlled-reconstitution protocols, excipients to inhibit succinimide formation (e.g., sucrose), and metal chelators to minimize oxidation [4] [8].

Properties

CAS Number

36489-11-9

Product Name

Glucagon (1-21)

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]butanedioic acid

Molecular Formula

C98H144N28O37

Molecular Weight

2306.4 g/mol

InChI

InChI=1S/C98H144N28O37/c1-45(2)30-60(85(150)117-65(36-75(140)141)89(154)123-69(42-129)93(158)112-57(15-11-29-106-98(103)104)82(147)109-46(3)79(144)110-59(25-27-72(102)136)84(149)120-66(97(162)163)37-76(142)143)114-86(151)61(32-50-16-20-53(133)21-17-50)115-83(148)56(14-9-10-28-99)111-92(157)68(41-128)122-87(152)62(33-51-18-22-54(134)23-19-51)116-88(153)64(35-74(138)139)118-94(159)70(43-130)124-96(161)78(48(5)132)126-90(155)63(31-49-12-7-6-8-13-49)119-95(160)77(47(4)131)125-73(137)39-107-81(146)58(24-26-71(101)135)113-91(156)67(40-127)121-80(145)55(100)34-52-38-105-44-108-52/h6-8,12-13,16-23,38,44-48,55-70,77-78,127-134H,9-11,14-15,24-37,39-43,99-100H2,1-5H3,(H2,101,135)(H2,102,136)(H,105,108)(H,107,146)(H,109,147)(H,110,144)(H,111,157)(H,112,158)(H,113,156)(H,114,151)(H,115,148)(H,116,153)(H,117,150)(H,118,159)(H,119,160)(H,120,149)(H,121,145)(H,122,152)(H,123,154)(H,124,161)(H,125,137)(H,126,155)(H,138,139)(H,140,141)(H,142,143)(H,162,163)(H4,103,104,106)/t46-,47+,48+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,77-,78-/m0/s1

InChI Key

SSBQIOONMDHENV-PYUFTPOESA-N

SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N

Synonyms

glucagon (1-21)
glucagon(1-21)
glucagon-(1-21)-peptide

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.